3-Ethylnonanal
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Overview
Description
3-Ethylnonanal: is an organic compound with the molecular formula C11H22O . It is an aldehyde, characterized by the presence of a formyl group attached to a carbon chain. This compound is part of the larger family of aliphatic aldehydes, which are known for their distinctive odors and are often used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethylnonanal can be synthesized through various methods. One common approach involves the oxidation of 3-ethylnonanol. This reaction typically uses oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under controlled conditions to yield the desired aldehyde.
Industrial Production Methods: In an industrial setting, this compound can be produced via the hydroformylation of 1-decene. This process involves the addition of a formyl group to the terminal carbon of the alkene, using a catalyst such as rhodium or cobalt complexes. The reaction is carried out under high pressure and temperature to achieve optimal yields.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Ethylnonanal can be further oxidized to 3-ethylnonanoic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 3-ethylnonanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed:
Oxidation: 3-Ethylnonanoic acid
Reduction: 3-Ethylnonanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: 3-Ethylnonanal is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a model compound to study the behavior of aldehydes in biological systems. Its interactions with enzymes and other biomolecules can provide insights into metabolic pathways.
Medicine: While not a drug itself, this compound can be used in the synthesis of medicinal compounds. Its aldehyde group is reactive and can be modified to produce various pharmacologically active molecules.
Industry: In the fragrance industry, this compound is valued for its pleasant odor. It is used in the formulation of perfumes and scented products.
Mechanism of Action
The mechanism of action of 3-ethylnonanal involves its reactivity as an aldehyde. Aldehydes are known to form Schiff bases with amines, which can then undergo further reactions. In biological systems, this compound can interact with proteins and enzymes, potentially modifying their function. The formyl group can also participate in redox reactions, influencing cellular oxidative states.
Comparison with Similar Compounds
Nonanal: Another aliphatic aldehyde with a similar structure but without the ethyl group.
3-Ethylheptanal: A shorter chain aldehyde with similar reactivity.
3-Ethyloctanal: An aldehyde with one less carbon in the chain.
Uniqueness: 3-Ethylnonanal is unique due to its specific chain length and the presence of the ethyl group, which can influence its physical properties and reactivity. This makes it distinct in terms of its odor profile and its behavior in chemical reactions compared to other aldehydes.
Properties
IUPAC Name |
3-ethylnonanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-3-5-6-7-8-11(4-2)9-10-12/h10-11H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDVZOOPIYYGKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC)CC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548506 |
Source
|
Record name | 3-Ethylnonanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30548506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917871-00-2 |
Source
|
Record name | 3-Ethylnonanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30548506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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